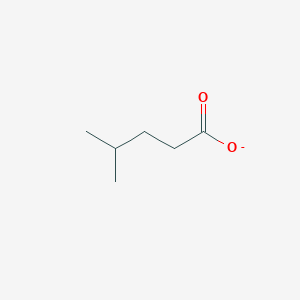

4-Methylpentanoate

Description

Properties

Molecular Formula |

C6H11O2- |

|---|---|

Molecular Weight |

115.15 g/mol |

IUPAC Name |

4-methylpentanoate |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |

InChI Key |

FGKJLKRYENPLQH-UHFFFAOYSA-M |

SMILES |

CC(C)CCC(=O)[O-] |

Canonical SMILES |

CC(C)CCC(=O)[O-] |

Synonyms |

isobutyl acetate isobutylacetate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Methylpentanoate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-methylpentanoate and its parent carboxylic acid, 4-methylpentanoic acid. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound refers to the anion or ester of 4-methylpentanoic acid. The core structure consists of a five-carbon pentanoate chain with a methyl group at the fourth carbon position.

Structure of 4-Methylpentanoic Acid:

Structure of a this compound Ester (e.g., Methyl this compound):

(Where R is an alkyl or aryl group)

Key identifiers for 4-methylpentanoic acid and its common esters are provided in the table below.

| Identifier | 4-Methylpentanoic Acid | Methyl this compound | Ethyl this compound |

| IUPAC Name | 4-Methylpentanoic acid | Methyl this compound | Ethyl this compound |

| Synonyms | Isocaproic acid, Isohexanoic acid | Methyl isocaproate | Ethyl isocaproate |

| CAS Number | 646-07-1 | 2412-80-8 | 25415-67-2 |

| Molecular Formula | C6H12O2 | C7H14O2 | C8H16O2 |

| SMILES | CC(C)CCC(=O)O | CC(C)CCC(=O)OC | CCOC(=O)CCC(C)C |

| InChI | 1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | 1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3 | 1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3 |

Physicochemical Properties

The following tables summarize the key physicochemical properties of 4-methylpentanoic acid and its methyl and ethyl esters.

Table 2.1: General Physicochemical Properties

| Property | 4-Methylpentanoic Acid | Methyl this compound | Ethyl this compound |

| Molecular Weight | 116.16 g/mol [1] | 130.18 g/mol [2] | 144.21 g/mol [3][4] |

| Appearance | Slightly brown or clear liquid[5] | Colorless liquid[2] | Clear to pale yellow liquid[3] |

| Odor | Unpleasant, sour, pungent[5] | Sweet, pineapple-like[2] | Fruity, tropical aroma[3] |

Table 2.2: Thermal and Optical Properties

| Property | 4-Methylpentanoic Acid | Methyl this compound | Ethyl this compound |

| Boiling Point | 199-201 °C[1] | 139-140 °C | 160-163 °C[3] |

| Melting Point | -35 °C[5] | N/A | N/A |

| Flash Point | 97 °C[1] | N/A | N/A |

| Density | 0.923 g/mL at 25 °C[1] | 0.885-0.892 g/mL | 0.865-0.875 g/mL[3] |

| Refractive Index (n20/D) | 1.414[1] | 1.402-1.406 | 1.402-1.409[3] |

Table 2.3: Solubility and Partitioning

| Property | 4-Methylpentanoic Acid | Methyl this compound | Ethyl this compound |

| Water Solubility | Insoluble | Insoluble in water | Practically insoluble[3] |

| Solubility in Organics | Soluble in many organic solvents | Soluble in alcohol and most fixed oils | Soluble in organic solvents |

| logP | 1.72 | 2.1 | 2.64 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-methylpentanoic acid would show a characteristic broad singlet for the carboxylic acid proton, typically above 10 ppm. The protons on the carbon chain would appear in the upfield region. For the esters, the protons of the alkoxy group will have distinct chemical shifts (e.g., a singlet around 3.7 ppm for the methyl ester).

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon in the range of 170-180 ppm. The other carbons of the alkyl chain will appear in the upfield region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-methylpentanoic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp C=O stretching band around 1710 cm⁻¹. For the esters, the O-H band is absent, and the C=O stretch appears at a higher frequency, typically between 1735 and 1750 cm⁻¹.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of these compounds will show a molecular ion peak, although it may be weak. Common fragmentation patterns include the loss of the alkoxy group from the esters and cleavage of the alkyl chain.

Experimental Protocols

4.1. Synthesis of 4-Methylpentanoic Acid via Malonic Ester Synthesis

This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[1][6]

Workflow for Malonic Ester Synthesis of 4-Methylpentanoic Acid

-

Step 1: Deprotonation. Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.

-

Step 2: Alkylation. The enolate is then reacted with an appropriate alkyl halide, in this case, 1-bromo-2-methylpropane, via an SN2 reaction to form the alkylated malonic ester.

-

Step 3: Hydrolysis and Decarboxylation. The resulting dialkylmalonic ester is hydrolyzed to the dicarboxylic acid using an aqueous acid solution and heat. Continued heating leads to decarboxylation, yielding 4-methylpentanoic acid.

4.2. Fischer Esterification of 4-Methylpentanoic Acid

This is a common method for synthesizing esters from a carboxylic acid and an alcohol, using an acid catalyst.[7]

Safety and Handling

4-Methylpentanoic Acid:

-

Hazards: Causes severe skin burns and eye damage. [8]May be harmful if swallowed or inhaled. [8]* Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9] This compound Esters:

-

Hazards: Generally considered less hazardous than the parent acid. They are flammable liquids. May cause skin and eye irritation.

-

Handling: Keep away from heat, sparks, and open flames. Use with adequate ventilation and appropriate PPE.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Always consult the specific Safety Data Sheet (SDS) for detailed and up-to-date information before handling these chemicals.

References

- 1. homework.study.com [homework.study.com]

- 2. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl this compound | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Ethyl this compound (FDB009400) - FooDB [foodb.ca]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. quora.com [quora.com]

- 7. Buy Methyl this compound | 2412-80-8 [smolecule.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. fishersci.com [fishersci.com]

The Enigmatic Presence of 4-Methylpentanoate in the Botanical and Microbial World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentanoate, and its corresponding acid, 4-methylpentanoic acid, are branched-chain fatty acid derivatives that contribute to the complex aroma profiles of various natural products. While not as ubiquitous as other volatile esters, their presence in certain plants and bacteria has garnered interest for their potential roles in flavor chemistry, chemical ecology, and as biosynthetic targets. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its presence in the plant and bacterial kingdoms. It further outlines the experimental protocols for its detection and presents putative biosynthetic pathways, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.

Natural Occurrence of this compound and its Precursors

While direct quantitative data for methyl this compound is scarce in publicly available literature, its precursor, 4-methylpentanoic acid (also known as isocaproic acid), has been identified as a volatile component in a variety of plants, particularly in fruits. The ester form, methyl this compound, has been notably detected as a volatile organic compound (VOC) produced by certain species of Streptomyces bacteria.

In Plants

4-Methylpentanoic acid is a contributor to the characteristic aroma of several fruits. Its presence has been documented in raspberries (Rubus idaeus), where it is part of a complex mixture of volatile compounds that define the fruit's flavor profile.[1][2] The transformation of the acid to its methyl ester in plants is plausible, given the common presence of ester biosynthesis pathways in fruits.[3][4][5][6][7][8]

In Bacteria

The production of methyl this compound has been identified in the volatilome of Streptomyces species.[9][10][11] These soil-dwelling bacteria are renowned for their production of a vast array of secondary metabolites, including many volatile organic compounds. The presence of branched-chain esters like methyl this compound in Streptomyces suggests their potential role in inter- and intra-species communication, as well as in interactions with other organisms in the soil environment.

Quantitative Data

Obtaining precise quantitative data for this compound across different species is challenging due to variations in analytical methods, sample preparation, and the transient nature of volatile compounds. The following table summarizes the reported occurrence and, where available, the concentration of related volatile compounds in raspberry, a plant in which the precursor acid has been identified. This provides a contextual framework for the potential concentration range of this compound.

| Organism/Cultivar | Compound | Concentration (µg/kg) | Analytical Method | Reference |

| Raspberry (Rubus idaeus) cv. Meeker | 4-Methylpentanoic acid | Not Quantified | GC-MS | [12] |

| Raspberry (Rubus idaeus) cv. Willamette | α-ionone | 13.94% (relative abundance) | GC-MS | [2] |

| Raspberry (Rubus idaeus) cv. Meeker | α-ionone | 11.43% (relative abundance) | GC-MS | [2] |

| Raspberry (Rubus idaeus) cv. Tulameen | α-ionone | 6.60% (relative abundance) | GC-MS | [2] |

| Raspberry (Rubus idaeus) cv. Latham | α-ionone | 5.04% (relative abundance) | GC-MS | [2] |

| Raspberry (Rubus idaeus) Selection 'K 81/6' | α-ionone | 8.04% (relative abundance) | GC-MS | [2] |

Note: While direct quantification of this compound is not available in the cited literature, the relative abundance of other significant volatile compounds in raspberry provides an indication of the complexity of the fruit's aroma profile.

Experimental Protocols

The identification and quantification of this compound in biological samples typically involve headspace sampling techniques followed by gas chromatography-mass spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Plant Volatiles

This protocol is adapted from methods used for the analysis of volatile compounds in fruits.[13][14][15][16]

a. Sample Preparation:

-

Homogenize a known weight of fresh plant material (e.g., 5 g of fruit pulp) in a saturated NaCl solution to inhibit enzymatic activity.

-

Transfer a precise volume of the homogenate into a headspace vial.

-

Add an internal standard (e.g., a known concentration of a non-native ester like ethyl heptanoate) for quantification.

-

Seal the vial with a PTFE/silicone septum.

b. HS-SPME Procedure:

-

Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes).

c. GC-MS Analysis:

-

Thermally desorb the extracted volatiles from the SPME fiber in the GC injection port.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

Use a temperature gradient program to elute the compounds.

-

Detect and identify the compounds using a mass spectrometer in full scan mode.

-

Quantify this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with a pure standard.

Analysis of Bacterial Volatiles by Headspace GC-MS

This protocol is based on methodologies for analyzing volatile organic compounds from bacterial cultures.[9][10][11]

a. Sample Preparation:

-

Inoculate a suitable liquid or solid culture medium in a headspace vial with the bacterial strain of interest (e.g., Streptomyces sp.).

-

Incubate the culture under optimal growth conditions for a defined period to allow for the production of volatile metabolites.

-

For quantification, an internal standard can be added to the medium before inoculation or to a parallel blank vial.

b. Headspace Sampling:

-

Static Headspace: After incubation, equilibrate the vial at a specific temperature and inject a known volume of the headspace gas directly into the GC-MS.

-

HS-SPME: Follow the procedure described in Protocol 1b.

c. GC-MS Analysis:

-

Follow the GC-MS analysis steps as outlined in Protocol 1c.

-

Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

Signaling and Metabolic Pathways

The biosynthesis of this compound involves the convergence of fatty acid and amino acid metabolism. The following diagrams illustrate the putative pathways in plants and bacteria.

Putative Biosynthetic Pathway of this compound in Plants

Caption: Putative biosynthesis of methyl this compound in plants from leucine.

Putative Biosynthetic Pathway of this compound in Bacteria

Caption: Putative biosynthesis of methyl this compound in bacteria from leucine.

Experimental Workflow for Volatile Analysis

Caption: General experimental workflow for the analysis of volatile compounds.

Conclusion

This compound represents a fascinating, albeit less-studied, component of the natural volatile landscape. Its confirmed presence in Streptomyces and the likely occurrence in various plants, as suggested by the detection of its precursor acid, open avenues for further research. The methodologies and biosynthetic pathways detailed in this guide provide a solid foundation for scientists aiming to explore the quantitative distribution, biosynthesis, and potential biological roles of this intriguing branched-chain ester. Future research focusing on the quantification of this compound in a wider range of species and the characterization of the specific enzymes involved in its biosynthesis will be crucial for a more complete understanding of its significance in nature.

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high–throughput microbial screening platform (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 8. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volatile Organic Compounds of Streptomyces sp. TOR3209 Stimulated Tobacco Growth by Up-Regulating the Expression of Genes Related to Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Volatile Organic Compounds of Streptomyces spp.: An In-Depth Analysis of Their Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Physical Properties of 4-Methylpentanoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-methylpentanoic acid methyl ester. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document presents quantitative data in a clear, tabular format, details relevant experimental methodologies, and includes a visualization of the synthesis and purification workflow.

Core Physical and Chemical Properties

4-Methylpentanoic acid methyl ester, also known as methyl 4-methylvalerate or methyl isocaproate, is a fatty acid methyl ester.[1][2] It is a colorless liquid with a characteristic sweet, pineapple-like odor.[1][2] Its molecular formula is C7H14O2, and it has a molecular weight of approximately 130.18 g/mol .[2][] This ester is found naturally in some plants, such as Zanthoxylum schinifolium.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of 4-methylpentanoic acid methyl ester based on available experimental data.

| Property | Value | Source(s) |

| Molecular Formula | C7H14O2 | [2][][4][5][6] |

| Molecular Weight | 130.18 g/mol | [1][2][] |

| Appearance | Colorless liquid | [1][2][] |

| Odor | Sweet, pineapple-like, fruity | [1][2] |

| Density | 0.885 - 0.892 g/mL at 25 °C | [1][2][] |

| Boiling Point | 139.00 to 140.00 °C at 760.00 mm Hg | [1] |

| Melting Point | Not available | |

| Refractive Index | 1.402 - 1.406 | [1][] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water.[1] An estimated water solubility is 1070 mg/L at 25 °C.[] | [1][] |

| CAS Registry Number | 2412-80-8 | [1][4][5][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4-methylpentanoic acid methyl ester are outlined below. These are generalized procedures based on standard laboratory techniques for esters.

3.1. Synthesis via Fischer Esterification

4-Methylpentanoic acid methyl ester can be synthesized by the Fischer esterification of 4-methylpentanoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid.[2][7]

-

Procedure:

-

In a round-bottom flask, combine 4-methylpentanoic acid and an excess of methanol.[7]

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.[7]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for a specified period, typically 1-2 hours, to drive the equilibrium towards the ester product.[7][8]

-

After cooling, the reaction mixture is worked up by washing with water and a dilute sodium bicarbonate solution to remove the acid catalyst and unreacted carboxylic acid.[7]

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation.[7][9]

-

3.2. Determination of Boiling Point

The boiling point can be determined using distillation or the Thiele tube method.[10]

-

Distillation Method:

-

The purified ester is placed in a distillation flask with a few boiling chips.[8]

-

The flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is placed so that the bulb is just below the side arm of the distillation head.[7]

-

The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, giving a stable temperature reading. This stable temperature is the boiling point.[8]

-

-

Thiele Tube Method:

-

A small amount of the ester is placed in a small test tube, and an inverted capillary tube is added.[10]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[10]

-

The temperature is noted at which a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

-

3.3. Determination of Density

The density of the liquid ester can be determined by measuring the mass of a known volume.

-

Procedure:

-

A clean, dry pycnometer (specific gravity bottle) is weighed empty.

-

It is then filled with the ester, and any excess is carefully removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the ester by the volume of the pycnometer.

-

3.4. Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer.[11][12]

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[11]

-

A few drops of the ester are placed on the prism.[11]

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[12]

-

The refractive index is then read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Visualizations

4.1. Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of 4-methylpentanoic acid methyl ester via Fischer esterification, followed by its purification.

Caption: Workflow for the synthesis and purification of 4-methylpentanoic acid methyl ester.

References

- 1. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Methyl 4-methylpentanoate | 2412-80-8 [smolecule.com]

- 4. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 5. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 6. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 7. csub.edu [csub.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. m.youtube.com [m.youtube.com]

The Role of 4-Methylpentanoate as a Volatile Organic Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentanoate, a volatile organic compound (VOC) derived from the metabolism of the branched-chain amino acid leucine, is emerging as a molecule of interest in various scientific disciplines. As a volatile branched-chain fatty acid ester, it contributes to the aroma profile of various natural products and is a product of microbial metabolism. This technical guide provides an in-depth exploration of this compound, detailing its biochemical origins, its role as a potential signaling molecule, and its detection as a volatile biomarker. The guide outlines detailed experimental protocols for its analysis and discusses its potential implications in health and disease, offering a valuable resource for researchers in biochemistry, microbiology, and drug development.

Introduction

Volatile organic compounds (VOCs) are increasingly recognized for their roles in biological systems, acting as signaling molecules in intercellular and inter-kingdom communication. This compound, also known as isocaproate, is a branched-chain fatty acid (BCFA) that exists in volatile ester forms, such as methyl this compound and ethyl this compound. Its presence has been identified in various bacteria, fungi, and plants. The biosynthetic precursor of this compound, α-ketoisocaproic acid (KIC), has been implicated in the pathophysiology of neurological conditions like Maple Syrup Urine Disease (MSUD), where it induces oxidative stress and mitochondrial dysfunction.[1][2][3] This connection suggests a potential, albeit indirect, signaling role for this compound and its parent acid through the modulation of cellular redox states. This guide will delve into the known and hypothesized functions of this compound as a VOC, providing the necessary technical details for its study.

Biochemical Origins of this compound

This compound is a downstream metabolite of the essential branched-chain amino acid, leucine. The metabolic pathway involves the transamination of leucine to α-ketoisocaproic acid (KIC), followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent metabolic steps lead to the formation of 4-methylpentanoic acid, which can then be esterified to its more volatile forms.

Figure 1: Biosynthetic pathway of this compound from Leucine.

Role as a Volatile Signaling Molecule

While a specific receptor for this compound has not been identified, its biological activity can be inferred from the effects of its metabolic precursors and its role as a microbial volatile organic compound (mVOC).

Indirect Signaling via Oxidative Stress

Studies on the neurological effects of elevated α-ketoisocaproic acid (KIC) in Maple Syrup Urine Disease provide a compelling model for the indirect signaling effects of this compound's metabolic pathway.[1][2][4] High concentrations of KIC have been shown to induce the production of reactive oxygen species (ROS) and impair mitochondrial function, leading to oxidative stress.[1][2][4] This oxidative stress can, in turn, activate various cellular signaling cascades, including inflammatory pathways and apoptosis. As a downstream product, the levels of this compound could reflect the metabolic state that leads to such stress, acting as a volatile biomarker of these processes.

References

- 1. Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elevated branched-chain α-keto acids exacerbate macrophage oxidative stress and chronic inflammatory damage in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched chain amino acids and carbohydrate restriction exacerbate ketogenesis and hepatic mitochondrial oxidative dysfunction during NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathways of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathways of branched-chain fatty acids (BCFAs). It delves into the key enzymes, regulatory mechanisms, and quantitative data pertinent to these pathways. Detailed experimental protocols for studying BCFA biosynthesis are also provided, alongside visual representations of the key pathways and workflows to facilitate understanding.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. The most common forms are the iso and anteiso BCFAs, which have a methyl group on the penultimate (n-1) or antepenultimate (n-2) carbon, respectively.[1] These fatty acids are integral components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. In mammals, BCFAs are found in various tissues and have been implicated in a range of physiological processes, including the regulation of metabolism and inflammation. The biosynthesis of BCFAs is distinct from that of straight-chain fatty acids, primarily in the initial priming step of fatty acid synthesis.

Core Biosynthesis Pathways

The synthesis of BCFAs relies on the universal principles of fatty acid biosynthesis, involving the sequential addition of two-carbon units from malonyl-CoA. However, the key distinction lies in the utilization of branched-chain acyl-CoAs as primers instead of acetyl-CoA. These primers are derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

Bacterial BCFA Biosynthesis

In bacteria, particularly in species like Bacillus subtilis, the biosynthesis of BCFAs is a well-characterized process.

Initiation: The pathway begins with the deamination of the BCAAs to their corresponding α-keto acids.[2] These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form branched-chain acyl-CoA primers.[2]

-

Leucine is converted to α-ketoisocaproate, which then forms isovaleryl-CoA (primer for iso-even and iso-odd chain BCFAs).

-

Isoleucine is converted to α-keto-β-methylvalerate, which then forms 2-methylbutyryl-CoA (primer for anteiso-odd chain BCFAs).

-

Valine is converted to α-ketoisovalerate, which then forms isobutyryl-CoA (primer for iso-odd chain BCFAs).

Elongation: These branched-chain acyl-CoA primers are then utilized by the fatty acid synthase (FAS) II system . The initial condensation with malonyl-ACP is catalyzed by β-ketoacyl-ACP synthase III (FabH) , which exhibits a preference for these branched-chain primers over acetyl-CoA in many BCFA-producing bacteria. Subsequent elongation cycles proceed via the standard FASII pathway, with malonyl-CoA serving as the two-carbon donor.

Mammalian BCFA Biosynthesis

In mammals, the synthesis of BCFAs is less predominant than in bacteria but occurs in specific tissues like the adipose tissue. The fundamental principles are similar, involving the use of branched-chain primers. However, the regulation and enzymatic machinery have distinct features.

Initiation: Similar to bacteria, the primers for BCFA synthesis are derived from the catabolism of BCAAs. The branched-chain α-keto acid dehydrogenase complex plays a crucial role in this conversion.

Elongation: The elongation of these primers is carried out by the multifunctional fatty acid synthase (FAS) I system. Unlike the bacterial FabH, the mammalian FAS shows a lower turnover number with branched-chain substrates compared to straight-chain precursors, indicating a preference for the latter.[3][4]

A key regulatory enzyme in mammalian cells is ECHDC1 , a cytosolic enzyme that degrades methylmalonyl-CoA and ethylmalonyl-CoA. This action prevents the incorporation of these branched extender units into fatty acids by FASN, thereby limiting the formation of certain types of BCFAs.

Regulation of BCFA Biosynthesis

The synthesis of BCFAs is tightly regulated to meet the cellular demands for membrane synthesis and other functions.

Regulation in Bacteria

In Bacillus subtilis, the expression of genes involved in fatty acid synthesis is controlled by the transcriptional regulator FapR .[5][6] FapR represses the transcription of the fap regulon, which includes genes for fatty acid and phospholipid synthesis.[5] The derepression of this regulon is triggered by the accumulation of malonyl-CoA, indicating a direct link between precursor availability and the rate of fatty acid synthesis.

Furthermore, environmental factors such as temperature can influence BCFA composition. At lower temperatures, some bacteria increase the proportion of anteiso BCFAs to maintain membrane fluidity. This is often regulated at the level of substrate availability, for instance, through the differential expression of BCAA transporters.

Regulation in Mammals

In mammals, the regulation of BCFA synthesis is intertwined with the overall control of fatty acid metabolism. Hormones such as insulin and glucagon play a significant role. Insulin promotes fatty acid synthesis by activating key enzymes like acetyl-CoA carboxylase and fatty acid synthase, while glucagon has the opposite effect.[1][7] Glucocorticoids can reduce the activity of these enzymes in adipose tissue.[1] The regulation of the BCKDH complex is also critical, as it controls the supply of branched-chain primers.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in BCFA biosynthesis.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) for BCFA Synthesis

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Acetyl-CoA (for StCFA) | ~10 | ~1.7 | ~1.7 x 105 | [3][4] |

| Methylmalonyl-CoA (for BCFA) | Not reported | ~0.01 | Not reported | [3][4] |

Note: The turnover number for BCFA synthesis by mFAS is approximately 150 times lower than for straight-chain fatty acid (StCFA) synthesis, indicating a strong preference for malonyl-CoA.[4]

Table 2: Substrate Specificity of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

| Substrate (α-Keto Acid) | Source Organism | Apparent Km (mM) | Reference |

| α-Ketoisocaproate (from Leucine) | Bovine Liver | 0.016 | [8] |

| α-Keto-β-methylvalerate (from Isoleucine) | Bovine Liver | 0.018 | [8] |

| α-Ketoisovalerate (from Valine) | Bovine Liver | 0.033 | [8] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for BCFA Analysis

This protocol outlines the general steps for the analysis of BCFAs in biological samples.

References

- 1. Hormonal regulation of fatty acid synthetase, acetyl-CoA carboxylase and fatty acid synthesis in mammalian adipose tissue and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 6. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nutritional and hormonal regulation of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Scent of Complexity: An In-depth Technical Guide to the Olfactory Properties of Branched-Chain Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain esters are a pivotal class of volatile organic compounds (VOCs) that significantly contribute to the desirable fruity and floral aromas in a vast array of natural and manufactured products, from fruits and beverages to fine fragrances and pharmaceuticals.[1][2] Their molecular architecture, specifically the presence of alkyl branches on the carboxylic acid or alcohol moiety, imparts unique olfactory characteristics that differentiate them from their straight-chain counterparts.[3] Generally, branched-chain esters exhibit lower odor detection thresholds, meaning they are perceivable at lower concentrations.[3] This guide provides a comprehensive technical overview of the core olfactory properties of branched-chain esters, detailing their synthesis, sensory analysis, structure-activity relationships, and the underlying signaling pathways of their perception.

Physicochemical and Olfactory Properties of Branched-Chain Esters

The structure of an ester, derived from an alcohol and a carboxylic acid, dictates its physical properties and, consequently, its volatility and interaction with olfactory receptors.[4][5] Branching in the carbon chain affects the molecule's shape and intermolecular forces, which in turn influences its boiling point, solubility, and odor characteristics.[4][6]

Structure-Odor Relationship

The position and nature of the branching in an ester's structure have a profound impact on its perceived scent. Key structural features influencing the odor profile include:

-

Chain Length: Similar to their linear counterparts, the odor character of branched-chain esters is influenced by the total number of carbon atoms.

-

Position of the Ester Group: For an ester to possess a strong fruity character, the ester group is often best positioned one or two carbons from the end of the chain.[7]

-

Branching in the Acid Moiety: Branching in the carboxylic acid portion of the ester can significantly lower the odor threshold.

-

Branching in the Alcohol Moiety: The structure of the alcohol component also plays a crucial role in defining the final aroma.

It has been observed that ester compounds with a branched-chain moiety generally have significantly lower odor thresholds than the corresponding straight-chain esters, suggesting they are more potent stimulators of "fruity" olfactory sensations.[3]

Quantitative Olfactory Data

The odor detection threshold (ODT) is a critical quantitative measure of an odorant's potency. The following tables summarize the ODTs for a selection of branched-chain and linear esters in water, providing a basis for comparison. It is important to note that ODT values can vary based on the sensory methodology and the purity of the compounds.

Table 1: Odor Detection Thresholds of Selected Branched-Chain Esters in Water

| Ester Name | Chemical Formula | Sensory Descriptors | Odor Detection Threshold (in water, ppb) |

| Ethyl Isovalerate | C7H14O2 | Sweet, fruity, apple, pineapple, green, orange | - |

| Isoamyl Acetate | C7H14O2 | Banana, pear, solvent-like | - |

| Ethyl 2-methylbutanoate | C7H14O2 | Fruity, apple, berry | - |

| Isobutyl Acetate | C6H12O2 | Fruity, floral, banana, pear | - |

| Propyl Isobutyrate | C7H14O2 | Fruity, sweet, pineapple, rum | - |

Table 2: Odor Detection Thresholds of Selected Linear Esters in Water for Comparison

| Ester Name | Chemical Formula | Odor Description | Odor Detection Threshold (in water, ppb) |

| Ethyl Acetate | C4H8O2 | Ethereal, sharp, wine-brandy like | 5000 |

| Ethyl Propionate | C5H10O2 | Strong, ethereal, fruity, rum-like | 10 |

| Ethyl Butyrate | C6H12O2 | Ethereal, fruity, buttery, ripe fruit | 1 |

| Ethyl Valerate | C7H14O2 | Strong, fruity, apple-like | 1.5 |

| Ethyl Hexanoate | C8H16O2 | Strong, fruity, winey, apple, banana | 1 |

Experimental Protocols

The characterization of the olfactory properties of branched-chain esters relies on a combination of chemical synthesis, purification, and rigorous sensory analysis.

Synthesis of Branched-Chain Esters

Fisher Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[8][9][10] To drive the equilibrium towards the ester product, an excess of one reactant is often used, and the water formed is removed.[11][12]

-

General Protocol:

-

Combine the carboxylic acid and alcohol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for a specified period.[8]

-

After cooling, quench the reaction with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the ester with an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

-

Biocatalytic Synthesis: The use of enzymes, particularly lipases, offers a greener and more selective alternative for ester synthesis.[13] Immobilized lipases, such as Candida antarctica lipase B (Novozym® 435), are widely used.[2][14]

-

General Protocol:

-

Combine the branched-chain acid and alcohol in a solvent-free system or an organic solvent.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature with agitation.

-

Monitor the reaction progress by techniques such as gas chromatography.

-

Separate the enzyme from the reaction mixture by filtration for potential reuse.

-

Purify the resulting ester.

-

Sensory Analysis

Gas Chromatography-Olfactometry (GC-O): This technique is a cornerstone in flavor and fragrance research, combining the separation power of gas chromatography with the sensitivity of the human nose as a detector.[15][16] It allows for the identification of odor-active compounds in a complex mixture.[17]

-

Sample Preparation: Volatile esters are typically extracted from their matrix using methods like solid-phase microextraction (SPME) or solvent extraction.[17]

-

GC Parameters:

-

Column: A polar capillary column, such as one with a polyethylene glycol (e.g., DB-WAX) stationary phase, is commonly used for the separation of volatile esters.[16][18][19]

-

Carrier Gas: Helium is a typical carrier gas.[18]

-

Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points. A representative program might start at 40°C, hold for a few minutes, then increase at a rate of 4-7°C/min to a final temperature of around 220°C.[18]

-

-

Olfactometry: The effluent from the GC column is split between a chemical detector (like a mass spectrometer) and a sniffing port where a trained panelist assesses the odor of the eluting compounds.[20]

-

Data Collection: Panelists record the retention time, odor descriptor, and intensity of each perceived scent.

Descriptive Sensory Analysis: This method involves a trained sensory panel to quantitatively describe the sensory attributes of a substance.[7][21][22]

-

Panel Training: Panelists are trained to recognize and scale the intensity of various aroma attributes relevant to esters, such as "fruity," "sweet," "green," "apple," and "banana."[1][21][23][24] This involves exposure to reference standards and calibration of their intensity ratings.[1]

-

Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each descriptor on a structured scale (e.g., a line scale or a category scale).[7]

-

Data Analysis: The data from the panelists are statistically analyzed to generate a sensory profile of the compound.

Olfactory Signaling Pathway

The perception of odors, including those of branched-chain esters, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[20][25] These receptors are G-protein-coupled receptors (GPCRs).[18][20][26]

The binding of an ester molecule to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf).[18][20] This initiates a signaling cascade:

-

Activation of Adenylyl Cyclase: The activated Gαolf stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[18][27]

-

Opening of Ion Channels: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[18][27]

-

Depolarization: The influx of cations (Na+ and Ca2+) through the open channels depolarizes the neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

While the general pathway is well-understood, the specific olfactory receptors that bind to various branched-chain esters are an active area of research. For example, isoamyl acetate and ethyl butyrate are known to be activators of the olfactory receptor Olfr45.[28]

Visualizations

Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of branched-chain esters.

Conclusion

Branched-chain esters are a fascinating and commercially important class of aroma compounds. Their unique olfactory properties are a direct result of their specific molecular structures. A thorough understanding of their synthesis, sensory characteristics, and the biological mechanisms of their perception is crucial for researchers and professionals in the fields of flavor, fragrance, and drug development. The methodologies and data presented in this guide provide a foundational framework for the continued exploration and application of these potent and versatile molecules. Future research focusing on the specific olfactory receptors for a wider range of branched-chain esters and more detailed quantitative structure-activity relationship studies will further illuminate the intricate relationship between chemical structure and perceived aroma.

References

- 1. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]

- 2. imbibeinc.com [imbibeinc.com]

- 3. Frontiers | Branched-Chain Volatiles in Fruit: A Molecular Perspective [frontiersin.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. flinnsci.com [flinnsci.com]

- 12. csub.edu [csub.edu]

- 13. Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Branched-chain and aromatic amino acid catabolism into aroma volatiles in Cucumis melo L. fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ester - Wikipedia [en.wikipedia.org]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 20. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 21. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 22. Meet FlavorActiV’s Global Sensory Panel Experts [flavoractiv.com]

- 23. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]

- 24. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. env.go.jp [env.go.jp]

- 26. Olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. scbt.com [scbt.com]

The Cutting Edge of Aroma: A Technical Guide to the Discovery and Isolation of Novel Fatty Acid Esters from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

The exploration of essential oils has transcended traditional aromatherapy, entering the sophisticated realm of drug discovery and development. These complex botanical mixtures are rich sources of bioactive compounds, with fatty acid esters emerging as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the methodologies for discovering and isolating novel fatty acid esters from essential oils, presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction to Fatty Acid Esters in Essential Oils

Fatty acid esters are formed through the esterification of a fatty acid with an alcohol. While often associated with biodiesel production, these compounds are also naturally present in essential oils, contributing to their aromatic profiles and, increasingly, their recognized biological activities. The structural diversity of these esters, arising from variations in both the fatty acid and alcohol moieties, presents a fertile ground for the discovery of novel therapeutic agents. Researchers have identified various fatty acid esters in essential oils, including methyl, ethyl, and other alkyl esters of common fatty acids like palmitic, oleic, and linoleic acids. More recently, the focus has shifted to identifying novel and unusual fatty acid esters with unique therapeutic properties.

Experimental Protocols for Discovery and Isolation

The journey from a raw essential oil to a purified, characterized novel fatty acid ester involves a multi-step process. This section details the key experimental protocols.

Extraction of Essential Oils

The initial step involves the extraction of the essential oil from the plant material. Hydrodistillation is a common method, and its efficiency can be influenced by factors such as the plant part used and the distillation time.

Protocol: Hydrodistillation of Essential Oils

-

Plant Material Preparation: Air-dry the desired plant material (e.g., leaves, flowers) to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for extraction.

-

Hydrodistillation: Place the ground plant material in a round-bottom flask and add distilled water in a specific ratio (e.g., 1:10 w/v).

-

Apparatus Setup: Connect the flask to a Clevenger-type apparatus.

-

Heating: Heat the flask to boiling and continue the distillation for a set period (e.g., 3-4 hours). The steam and volatile components will rise, condense, and be collected in the burette of the Clevenger apparatus.

-

Oil Separation: The essential oil, being less dense than water, will form a layer on top of the collected water. Separate the oil and dry it over anhydrous sodium sulfate.

-

Yield Calculation: Calculate the yield of the essential oil as a percentage of the initial weight of the plant material.

Table 1: Yield of Essential Oil from Selected Aromatic Plants

| Plant Species | Plant Part | Extraction Method | Yield (%) | Reference |

| Mentha spicata | Leaves | Hydrodistillation | 0.7 - 1.0 | [1] |

| Lavandula angustifolia | Flowers | Hydrodistillation | 1.4 - 2.0 | [2] |

| Eucalyptus globulus | Leaves | Hydrodistillation | 0.15 - 0.17 | [3] |

Isolation of Fatty Acid Esters

Once the essential oil is obtained, the next step is to isolate the fatty acid ester fraction from the complex mixture of terpenes, phenols, and other volatile compounds. Column chromatography is a widely used and effective technique for this purpose.[4]

Protocol: Silica Gel Column Chromatography for Fatty Acid Ester Isolation

-

Column Preparation:

-

Use a glass column with an appropriate diameter and length.

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.

-

Pour the slurry into the column, allowing the silica gel to settle into a packed bed. Ensure there are no air bubbles.

-

Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and mobile phase.[5]

-

-

Sample Loading:

-

Dissolve the crude essential oil in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the silica gel column.[6]

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., hexane) to elute non-polar compounds.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).[7] The choice of mobile phase composition is critical for effective separation.[8]

-

-

Fraction Collection:

-

Collect the eluate in fractions of a specific volume.

-

-

Monitoring:

-

Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the fatty acid esters.

-

-

Pooling and Concentration:

-

Pool the fractions containing the desired fatty acid esters.

-

Evaporate the solvent under reduced pressure to obtain the purified fatty acid ester fraction.

-

Workflow for Isolation of Fatty Acid Esters

Caption: General workflow for the isolation of fatty acid esters using silica gel column chromatography.

Structural Elucidation of Novel Fatty Acid Esters

After isolation, the precise chemical structure of the novel fatty acid esters must be determined. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For fatty acid analysis, they are often converted to their more volatile methyl esters (FAMEs) prior to analysis.[9]

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Derivatization (Transesterification):

-

Dissolve the isolated fatty acid ester fraction in a suitable solvent (e.g., hexane).

-

Add a transesterification reagent, such as methanolic HCl or BF3-methanol.[10]

-

Heat the mixture to facilitate the conversion to FAMEs.

-

-

GC-MS Parameters:

-

Column: A polar capillary column, such as a DB-Wax or HP-88, is commonly used for FAME separation.[11]

-

Injector Temperature: Typically set around 250 °C.[11]

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 50-120 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230-240 °C).[11][12]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[10]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded.

-

-

Identification:

-

The identification of the FAMEs is achieved by comparing their mass spectra and retention times with those of known standards and by searching mass spectral libraries.[13]

-

Table 2: Typical GC-MS Parameters for FAME Analysis

| Parameter | Value | Reference |

| Column | DB-Wax (30 m x 0.25 mm, 0.25 µm) | [11] |

| Injector Temperature | 250 °C | [11] |

| Oven Program | 120°C (1 min) -> 10°C/min to 175°C (10 min) -> 5°C/min to 230°C (5 min) | [11] |

| Carrier Gas | Helium (1 mL/min) | [12] |

| MS Ionization | Electron Ionization (EI) at 70 eV | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for the unambiguous structural elucidation of novel compounds.[15] Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR techniques are utilized.[15]

Protocol: NMR Analysis of Fatty Acid Esters

-

Sample Preparation: Dissolve a sufficient amount of the purified fatty acid ester in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Provides information on the types and connectivity of protons in the molecule. Characteristic signals include:

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range couplings between protons and carbons, which is essential for piecing together the molecular structure.

-

Table 3: Characteristic ¹H NMR Chemical Shifts for Fatty Acid Esters

| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet | [15] |

| Methylene Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet | [15] |

| α-Methylene to Carbonyl (-CH₂-COOR) | 2.29 - 2.30 | Triplet | [15] |

| Methoxy (-OCH₃) of Methyl Ester | 3.65 - 3.67 | Singlet | [15] |

| Olefinic (-CH=CH-) | 5.30 - 5.54 | Multiplet | [15] |

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of a novel fatty acid ester.

Biological Activities and Signaling Pathways

Novel fatty acid esters from essential oils are of significant interest due to their potential biological activities, particularly their anti-inflammatory effects.

Anti-inflammatory Activity

Many fatty acids and their esters have demonstrated the ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[17][18] The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50).

Table 4: COX-2 Inhibitory Activity of Selected Fatty Acids

| Fatty Acid | IC50 (µM) for COX-2 Inhibition | Reference |

| Linoleic acid (LA) | 94 | [17] |

| α-Linolenic acid (α-LNA) | 12 | [17] |

| Eicosapentaenoic acid (EPA) | 7.1 | [17] |

| Docosahexaenoic acid (DHA) | 9.8 | [17] |

Modulation of Signaling Pathways

The anti-inflammatory effects of fatty acid esters are often mediated through their interaction with key cellular signaling pathways. Two important pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Certain essential oil components have been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[[“]] For instance, caffeic acid phenethyl ester (CAPE), a compound found in propolis, has been shown to inhibit NF-κB activation.[20][21]

MAPK Signaling Pathway:

The MAPK pathway is another crucial signaling cascade involved in inflammation. Some fatty acids have been shown to inhibit the phosphorylation of key proteins in this pathway, such as p38 and JNK, leading to a downstream reduction in inflammatory responses.

Signaling Pathway Diagram: Inhibition of NF-κB by Bioactive Esters

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by bioactive fatty acid esters.

Conclusion

The discovery and isolation of novel fatty acid esters from essential oils represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide, from extraction and chromatographic separation to sophisticated structural elucidation techniques, provide a robust framework for researchers in this field. The demonstrated anti-inflammatory activities of these compounds, mediated through key signaling pathways, underscore their potential for addressing a range of inflammatory conditions. Further research into the vast chemical diversity of essential oils is warranted to uncover new fatty acid esters with unique and potent biological activities.

References

- 1. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical composition and antibacterial activity of the leaf essential oil of Eucalyptus globulus Labill. from two highs of the canton Cañar, Ecuador [scielo.sld.cu]

- 4. Simple procedures | Cyberlipid [cyberlipid.gerli.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. s4science.at [s4science.at]

- 10. science-share.com [science-share.com]

- 11. agilent.com [agilent.com]

- 12. aocs.org [aocs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 15. benchchem.com [benchchem.com]

- 16. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cox-2 inhibitory effects of naturally occurring and modified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

- 20. researchgate.net [researchgate.net]

- 21. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 4-Methylpentanoate via Esterification of 4-Methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl 4-methylpentanoate, an important ester intermediate in organic synthesis. The synthesis is achieved through the Fischer esterification of 4-methylpentanoic acid with methanol, utilizing an acid catalyst. This document outlines the reaction mechanism, a comprehensive experimental protocol, and a summary of the required quantitative data. The straightforward procedure, coupled with a standard work-up and purification, makes this method suitable for laboratory-scale synthesis.

Introduction

Methyl this compound, also known as methyl isocaproate, is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and flavorings.[1] The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols.[2][3][4] This reaction is an acid-catalyzed nucleophilic acyl substitution that proceeds under equilibrium conditions. To favor the formation of the ester product, an excess of the alcohol reactant is typically used, and the reaction is often heated to reflux to increase the reaction rate.[2]

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.[4]

This application note provides a robust and reproducible protocol for the synthesis of methyl this compound, suitable for implementation in a standard organic chemistry laboratory.

Data Presentation

The following table summarizes the key quantitative parameters for the Fischer esterification of 4-methylpentanoic acid. These values are based on established general protocols for Fischer esterification and may be optimized for specific laboratory conditions.[2][5]

| Parameter | Value |

| Reactants | |

| 4-Methylpentanoic Acid | 1.0 equivalent |

| Methanol | 10 equivalents (serves as reactant and solvent) |

| Catalyst | |

| Concentrated Sulfuric Acid (H₂SO₄) | 0.1 equivalents |

| or p-Toluenesulfonic Acid (p-TsOH) | 0.1 equivalents |

| Reaction Conditions | |

| Temperature | Reflux (approx. 65-70 °C) |

| Reaction Time | 2-4 hours |

| Work-up & Purification | |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | For neutralization |

| Diethyl Ether or Ethyl Acetate | For extraction |

| Saturated Sodium Chloride (Brine) Solution | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying |

| Product | |

| Expected Yield | 85-95% |

| Boiling Point of Methyl this compound | 135.1 °C at 760 mmHg[6] |

| Molecular Weight of Methyl this compound | 130.18 g/mol [1] |

Experimental Protocol

This protocol details the synthesis of methyl this compound from 4-methylpentanoic acid and methanol.

Materials

-

4-Methylpentanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-methylpentanoic acid (1.0 eq) and anhydrous methanol (10 eq).

-

Slowly and carefully add the acid catalyst (concentrated H₂SO₄ or p-TsOH, 0.1 eq) to the stirred solution.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Reaction Procedure

-

Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath, with continuous stirring. The reflux temperature should be approximately 65-70 °C.[5]

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

Work-up

-

Remove the excess methanol using a rotary evaporator.

-

Transfer the residue to a separatory funnel.

-

Add diethyl ether or ethyl acetate to dissolve the crude product.

-

Carefully add saturated sodium bicarbonate solution in portions to neutralize the acid catalyst. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic to litmus paper.[7]

-

Separate the aqueous layer.

-

Wash the organic layer with saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[7]

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

Purification

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Decant or filter the dried solution to remove the drying agent.

-

Concentrate the solution using a rotary evaporator to remove the bulk of the solvent.

-

The crude methyl this compound can be further purified by simple distillation or fractional distillation to obtain the final product of high purity.[7] Collect the fraction boiling at approximately 135 °C.[6]

Visualizations

Figure 1. Experimental workflow for the synthesis of methyl this compound.

Figure 2. Simplified mechanism of the Fischer esterification.

References

- 1. Buy Methyl this compound | 2412-80-8 [smolecule.com]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. cerritos.edu [cerritos.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Methyl this compound|lookchem [lookchem.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Application Notes and Protocols for the GC-MS Analysis of 4-Methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-methylpentanoate and its esters using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers in various fields, including metabolomics, flavor and fragrance analysis, and pharmaceutical development.

Introduction

4-Methylpentanoic acid, also known as isocaproic acid, is a branched-chain fatty acid that plays a role in various biological processes and is a component in the aroma profile of many natural products. Its esters, such as methyl this compound, are often volatile compounds of interest. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds in complex matrices. This document outlines the methodologies for sample preparation and GC-MS analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte. Two common methods are Liquid-Liquid Extraction (LLE) and derivatization for the analysis of the parent acid.

Protocol 2.1.1: Liquid-Liquid Extraction (LLE) for this compound Esters

This protocol is suitable for the extraction of volatile esters of 4-methylpentanoic acid from aqueous matrices such as cell culture media, fermentation broths, or beverages.

-

Sample Collection: Collect 1-5 mL of the aqueous sample in a clean glass vial.

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the target ester or a structurally similar compound not present in the sample).

-

Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether, or hexane).

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Phase Separation: Centrifuge the sample at 3,000 rpm for 10 minutes to achieve complete phase separation.

-

Collection: Carefully transfer the organic layer (upper or lower, depending on the solvent density) to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Analysis: Transfer the dried organic extract to a GC-MS autosampler vial for analysis.

Protocol 2.1.2: Derivatization of 4-Methylpentanoic Acid to its Methyl Ester

For the analysis of the free acid, derivatization is often necessary to increase its volatility and improve chromatographic performance.

-

Sample Preparation: Prepare the sample, which may involve an initial extraction as described in Protocol 2.1.1. The extract should be dried completely.

-

Reagent Preparation: Prepare a derivatizing agent solution, such as 14% BF3 in methanol or by using trimethylsilylation (TMS) reagents like BSTFA.

-

Derivatization Reaction:

-

Using BF3-Methanol: Add 1-2 mL of 14% BF3-methanol to the dried sample extract.

-

Incubation: Seal the vial and heat at 60-80°C for 30-60 minutes.

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge to separate the phases. The upper hexane layer containing the methyl ester is collected for analysis.

-

-

Analysis: Transfer the final extract to a GC-MS autosampler vial.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used as a starting point. Method optimization is highly recommended for specific applications and matrices.

Table 1: GC-MS Instrument Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 10:1), depending on analyte concentration |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 40-60°C, hold for 1-2 min, ramp at 5-10°C/min to 250-280°C, hold for 2-5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 40-300 amu |

| Solvent Delay | 3-5 minutes |

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the analysis of methyl this compound. Retention times are approximate and will vary based on the specific instrument and conditions.

Table 2: Expected Quantitative Data for Methyl this compound

| Compound | Retention Time (min) (Approximate) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Methyl this compound | 8 - 12 | 74 | 43, 57, 101, 130 |

Note: The molecular ion (m/z 130) may be of low abundance.

Mass Spectral Data

The mass spectrum of methyl this compound is characterized by specific fragmentation patterns. The base peak is typically observed at m/z 74, resulting from a McLafferty rearrangement.

Table 3: Major Mass Fragments of Methyl this compound

| m/z | Proposed Fragment Structure | Description |

| 130 | [C7H14O2]+• | Molecular Ion |

| 101 | [M - C2H5]+ | Loss of an ethyl group |

| 87 | [M - C3H7]+ | Loss of a propyl group |

| 74 | [C3H6O2]+• | McLafferty rearrangement product |

| 57 | [C4H9]+ | Isobutyl cation |

| 43 | [C3H7]+ | Isopropyl cation |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its esters.

Nuclear Magnetic Resonance (NMR) spectroscopy for 4-Methylpentanoate characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation and characterization of organic molecules. For professionals in research, chemical sciences, and drug development, a thorough understanding of a molecule's structure is paramount for predicting its chemical behavior, reactivity, and biological activity. This document provides detailed application notes and experimental protocols for the characterization of 4-methylpentanoate using ¹H and ¹³C NMR spectroscopy.

This compound (C₇H₁₄O₂) is an ester that serves as a valuable model compound for understanding the spectral features of more complex molecules containing alkyl chains and ester functional groups. Accurate interpretation of its NMR spectra allows for the unambiguous determination of its molecular structure.

Data Presentation

The quantitative data derived from the ¹H and ¹³C NMR spectra of this compound are summarized in the tables below. These tables provide a clear and structured overview of the chemical shifts, multiplicities, and assignments for each unique proton and carbon environment in the molecule.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.67 | Singlet | 3H | -OCH₃ (Methyl ester) |

| 2.29 | Triplet | 2H | -CH₂-C=O (Methylene alpha to carbonyl) |

| 1.62 | Nonet | 1H | -CH(CH₃)₂ (Methine) |

| 1.50 | Triplet | 2H | -CH₂-CH(CH₃)₂ (Methylene beta to carbonyl) |

| 0.90 | Doublet | 6H | -CH(CH₃)₂ (Two equivalent methyl groups) |

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃, estimated)

| Chemical Shift (δ, ppm) | Assignment |

| 174.1 | C=O (Ester carbonyl) |

| 51.5 | -OCH₃ (Methyl ester) |

| 33.8 | -CH₂-C=O (Methylene alpha to carbonyl) |

| 33.5 | -CH₂-CH(CH₃)₂ (Methylene beta to carbonyl) |

| 27.8 | -CH(CH₃)₂ (Methine) |

| 22.3 | -CH(CH₃)₂ (Two equivalent methyl groups) |

Note: The ¹³C NMR chemical shifts are estimated based on typical values for similar chemical environments.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and acquisition of NMR spectra for this compound.

Protocol 1: Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed at the bottom of the pipette.

-

Sample Height: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Capping: Cap the NMR tube securely.

-

Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

-

Instrument Setup: Turn on the NMR spectrometer and allow it to stabilize.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

-